molecular formula C14H14N4O3 B5649367 4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine

4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine

Cat. No.: B5649367
M. Wt: 286.29 g/mol
InChI Key: ORDVYDBNNRYAJE-UHFFFAOYSA-N
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Description

4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a nitrophenyl group and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

    Coupling Reactions: Palladium catalyst, boronic acid derivatives, base.

Major Products Formed

    Reduction: 4-[5-(4-Aminophenyl)pyrimidin-2-yl]morpholine.

    Substitution: Various substituted morpholine derivatives.

    Coupling: Functionalized pyrimidine derivatives.

Scientific Research Applications

4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-[5-(4-Aminophenyl)pyrimidin-2-yl]morpholine: Similar structure but with an amino group instead of a nitro group.

    4-[5-(4-Methylphenyl)pyrimidin-2-yl]morpholine: Contains a methyl group on the phenyl ring.

    4-[5-(4-Chlorophenyl)pyrimidin-2-yl]morpholine: Features a chloro group on the phenyl ring.

Uniqueness

4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-[5-(4-nitrophenyl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-18(20)13-3-1-11(2-4-13)12-9-15-14(16-10-12)17-5-7-21-8-6-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDVYDBNNRYAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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